3-Amino-6-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-5(8)6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFVXAZBIDFMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-6-methylpyridine
The introduction of the amino group at position 3 of the pyridine ring is often achieved via boronic acid cross-coupling. This method, adapted from patents describing analogous syntheses, involves:
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Starting Material : 6-Methylpyridine-3-boronic acid.
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Amination : Reaction with ammonia or ammonium salts (e.g., ammonium sulfate) in the presence of a metal oxide catalyst (e.g., CuO or Ag₂O) at room temperature.
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Workup : Filtration and recrystallization yield 3-amino-6-methylpyridine with reported yields of 85–95%.
Cyclocondensation Strategies
Knoevenagel Condensation and Ring Closure
A one-pot synthesis leverages Knoevenagel condensation to construct the pyridine core:
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Reactants : Acetylacetaldehyde dimethyl acetal and malononitrile undergo condensation in toluene with piperidinium acetate as a catalyst.
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Cyclization : Intramolecular lactonization forms a bicyclic pyridinone intermediate.
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Chlorination and Hydrolysis : Treatment with POCl₃/PCl₅ introduces chlorine at position 2, followed by hydrolysis to the carboxylic acid and amidation.
Yield : 45–69% after Boc deprotection.
Dianion-Mediated Condensation
Adapting methods for 6-azaindole synthesis:
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Dianion Formation : 3-Amino-4-picoline is dilithiated with s-BuLi at room temperature.
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Ester Condensation : Reaction with ethyl cyanoacetate forms the pyridine ring with simultaneous introduction of the carboxamide.
Advantage : Single-step process with yields up to 81% for analogous structures.
Functionalization of Pre-Formed Pyridine Derivatives
Nitration-Reduction Sequence
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Nitration : Direct nitration of 6-methylpyridine-2-carboxamide using HNO₃/H₂SO₄ targets position 3, though regioselectivity challenges may require directing groups.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to amine.
Limitation : Low yields (<50%) due to competing side reactions.
Halogenation and Displacement
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Bromination : NBS-mediated bromination at position 2 of 3-amino-6-methylpyridine.
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Cyanation : CuCN-mediated substitution introduces the cyano group.
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Hydrolysis : Acidic or basic hydrolysis converts the nitrile to carboxamide.
Yield : 70–85% for similar transformations.
Carboxylic Acid to Carboxamide Conversion
Direct Amidation of 3-Amino-6-methylpyridine-2-carboxylic Acid
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Acid Activation : Treating the carboxylic acid with thionyl chloride (SOCl₂) forms the acid chloride.
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Ammonolysis : Reaction with ammonium hydroxide yields the carboxamide.
Yield : >90% under optimized conditions.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Boronic Acid Amination | Cross-coupling, lithiation, amidation | 70–85% | High regioselectivity, scalable | Requires specialized boronic acid precursors |
| Knoevenagel Condensation | Cyclization, chlorination, hydrolysis | 45–69% | One-pot synthesis | Multi-step, moderate yields |
| Nitration-Reduction | Nitration, hydrogenation | <50% | Simple starting materials | Poor regioselectivity, low yields |
| Direct Amidation | Acid chloride formation, ammonolysis | >90% | High efficiency, minimal side products | Requires pre-synthesized carboxylic acid |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as an electron donor and form charge transfer complexes with π-acceptors such as tetracyanoethylene, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and 2,4,4,6-tetrabromo-2,5-cyclohexanediene dione .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions often involve solvents such as ethanol, methanol, and chloroform, with temperatures ranging from ambient to reflux conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the formation of charge transfer complexes with π-acceptors results in solid complexes with distinct chemical formulae .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 3-amino-6-methylpyridine-2-carboxamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies have shown that these derivatives can block the activity of the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway associated with inflammation and cancer progression .
Case Study: Inhibition of NF-κB Pathway
A notable study demonstrated that compounds derived from this compound effectively reduced the expression of pro-inflammatory cytokines linked to cancer development, such as IL-6 and TNF-α. These findings suggest potential therapeutic applications in treating cancers, particularly those resistant to conventional therapies.
Pharmaceutical Applications
2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the preparation of nalidixic acid, an antibiotic used to treat urinary tract infections . The compound's structure allows for modifications that enhance its pharmacological properties.
Table 1: Pharmaceutical Applications of this compound
| Application | Description |
|---|---|
| Antibiotic Synthesis | Intermediate for nalidixic acid |
| Anticancer Agents | Derivatives targeting IKK/NF-κB pathway |
| Anti-inflammatory Drugs | Modifications leading to reduced cytokine levels |
Coordination Chemistry
3.1 Metal Complex Formation
The coordination chemistry of this compound has been explored, particularly regarding its ability to form stable metal complexes. These complexes have shown promise in catalysis and as antimicrobial agents.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of metal complexes formed with this compound against various bacterial strains. The results indicated that certain metal complexes displayed enhanced antibacterial activity compared to free ligands, suggesting potential applications in developing new antimicrobial agents .
Material Science Applications
4.1 Polymer Chemistry
The compound has also found applications in polymer science, where it is used as a building block for synthesizing novel polymers with specific properties. Its ability to interact with various functional groups makes it suitable for creating materials with tailored mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can undergo 1-N-oxidation to form 2-amino-3-methylpyridine-1-N-oxide, which may exhibit different biological activities . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various physiological and biochemical responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-amino-6-methylpyridine-2-carboxamide and analogous compounds, as derived from the evidence:
Key Observations:
Structural Complexity: Thieno[2,3-b]pyridine derivatives (e.g., compounds in ) exhibit fused heterocyclic systems, enhancing rigidity and interaction with biological targets compared to the simpler pyridine core .
Functional Group Impact :
- Carboxamide vs. Nitrile : The carboxamide group (-CONH₂) in the target compound supports hydrogen bonding, whereas nitrile (-CN) in may enhance electrophilicity for nucleophilic attack.
- Halogen Substitution : Bromine in offers a reactive site for Suzuki-Miyaura coupling, a feature absent in the target compound.
Synthetic Accessibility : The target compound’s synthesis likely involves straightforward cyclization or amidation steps, while fused-ring derivatives (e.g., ) require multi-step reactions with specialized reagents (e.g., chlorocyanide, diisopropylamine).
Research Findings:
- Thieno[2,3-b]pyridine Derivatives: These compounds (e.g., ) demonstrate enhanced thermal stability and bioavailability due to sulfur incorporation and fused-ring systems .
- Amidoxime Derivatives : Compounds like show promise in metal chelation and radiopharmaceutical applications due to the amidoxime moiety’s affinity for metal ions .
- Brominated Pyridines : The bromine atom in facilitates late-stage functionalization, making these compounds valuable intermediates in drug discovery .
Biological Activity
3-Amino-6-methylpyridine-2-carboxamide is a heterocyclic organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 136.15 g/mol. The compound features a pyridine ring substituted with an amino group and a carboxamide group, which are critical for its biological activity.
1. Antiviral Properties
Research indicates that this compound serves as an intermediate in the synthesis of antiviral agents, particularly those targeting HIV and other viral infections. Its ability to inhibit viral replication is attributed to its interaction with key viral enzymes and receptors, making it a candidate for further drug development in the antiviral domain.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including urease. In vitro studies have demonstrated that derivatives of pyridine carboxamides exhibit significant urease inhibition, with IC50 values indicating potent activity. For example, one derivative exhibited an IC50 value of 1.07 µM, suggesting strong inhibition potential compared to standard drugs .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| RX-6 | 1.07 | Urease Inhibitor |
| RX-7 | 2.18 | Urease Inhibitor |
3. Neuropharmacological Effects
Molecular docking studies suggest that this compound can effectively bind to dopamine receptors, indicating potential neuropharmacological effects. Compounds with similar structures have been reported to exhibit antagonistic activity towards dopamine D2 and D3 receptors, which are crucial in the treatment of various neurological disorders .
Case Study: Antiemetic Agents
A study explored the modification of pyridine derivatives to enhance their antiemetic properties. The compound was structurally modified to create derivatives that exhibited potent antagonistic activity against serotonin receptors (5-HT3), further supporting its role in managing nausea and vomiting associated with chemotherapy .
Case Study: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound derivatives against cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, highlighting the compound's potential as an anticancer agent .
The biological activity of this compound is primarily mediated through:
- Enzyme Interaction : The compound's structural features allow it to interact with specific enzymes involved in metabolic pathways.
- Receptor Binding : Its ability to bind to neurotransmitter receptors suggests a mechanism for modulating neurochemical pathways.
Q & A
Q. What are the established synthetic routes for 3-amino-6-methylpyridine-2-carboxamide, and what analytical methods validate its purity and structure?
The compound is typically synthesized via multicomponent reactions or cyclization of pre-functionalized pyridine precursors. For example, thieno[2,3-b]pyridine derivatives (structurally analogous) are synthesized using Hantzsch-type reactions with aminothiophenes and cyanoacetamides under reflux conditions . Purity is validated via HPLC (≥95–98% purity thresholds, as per standard protocols in and ). Structural confirmation employs / NMR to verify amine, methyl, and carboxamide groups, complemented by high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How do researchers differentiate this compound from its regioisomers or structural analogs?
Regioisomeric ambiguity is resolved using 2D NMR techniques (e.g., COSY, HSQC) to assign substituent positions. For example, the methyl group at position 6 and the carboxamide at position 2 produce distinct splitting patterns in NMR. X-ray crystallography (where feasible) provides definitive structural proof, as seen in related pyridinecarboxamides . Computational methods (DFT calculations) can predict chemical shifts for comparison with experimental data .
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data for this compound derivatives under varying experimental conditions?
Discrepancies in NMR or IR spectra (e.g., tautomeric forms or solvent-dependent shifts) require controlled experiments. For instance, deuterated solvents (DMSO-d vs. CDCl) may stabilize different tautomers, altering peak positions. Dynamic NMR can detect slow-exchange processes, while variable-temperature studies clarify conformational dynamics . Cross-validation with X-ray structures (e.g., ’s crystallographic data for thienopyridines) resolves ambiguities.
Q. How can researchers optimize the synthetic yield of this compound in scaled-up reactions?
Yield optimization involves kinetic and thermodynamic control. For cyclization reactions, microwave-assisted synthesis reduces side reactions (e.g., decomposition) by shortening reaction times . Solvent screening (polar aprotic solvents like DMF enhance nucleophilicity) and catalyst selection (e.g., p-TsOH for acid-mediated cyclization) improve efficiency. DOE (Design of Experiments) methodologies systematically evaluate temperature, stoichiometry, and catalyst loading .
Q. What computational tools predict the reactivity or binding affinity of this compound in drug discovery contexts?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets, leveraging the carboxamide’s hydrogen-bonding potential. QSAR studies correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity, using descriptors like logP and electrostatic potential maps . MD simulations (AMBER, GROMACS) assess stability in binding pockets over nanosecond timescales .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
